molecular formula C17H16O4 B191100 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 2198-19-8

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No.: B191100
CAS No.: 2198-19-8
M. Wt: 284.31 g/mol
InChI Key: OAAPAFSEMHJNTF-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one” is a chemical compound. It is also known by other names such as paeonol, 2’-hydroxy-4’-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethanone, peonol, 2-hydroxy-4-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethan-1-one, resacetophenone-4-methyl ether, ethanone, 1-2-hydroxy-4-methoxyphenyl, paeonal, paeonolum .


Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The InChI Key is UILPJVPSNHJFIK-UHFFFAOYSA-N . The SMILES string is COC1=CC=C(C©=O)C(O)=C1 .


Physical and Chemical Properties Analysis

This compound appears as white to pale cream crystals or powder . It has a melting point of 46.0-53.0°C . The molecular weight is 166.176 g/mol .

Scientific Research Applications

  • Polarographic Behavior Analysis : The polarographic behavior of isomeric compounds including 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-ones was investigated, revealing insights into their reduction processes in various pH conditions and the consequent formation of dihydroderivatives and secondary alcohols (Butkiewicz, 1972).

  • Spectral Properties Synthesis : This study synthesized several arylideneacetophenones, including 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one, and analyzed their structures using various spectroscopic techniques (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).

  • Crystal Structure Determination : The crystal structure of compounds including 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one was examined, revealing their molecular configurations and intra-molecular hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).

  • Second-Harmonic Generation (SHG) Activity : The molecular structure of a related compound, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, was determined, highlighting its significant SHG efficiency (Kagawa, Sagawa, & Kakuta, 1993).

  • Metabolism Analysis : This research focused on the metabolism of a related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, in rats, providing insights into its metabolites and excretion profiles (Jodynis-Liebert, 1993).

  • Antimicrobial Activity : A study synthesized novel compounds including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, evaluating their antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

  • Chemical Synthesis and Reactions : This paper investigated the synthesis and reactions of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, revealing its thermal cyclization and other chemical transformations (Pimenova, Krasnych, Goun, & Miles, 2003).

  • Cytotoxic Compound Isolation : A new propene derivative structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was isolated from the leaves of Styrax annamensis, exhibiting potent cytotoxicity against various cancer cell lines (Tra et al., 2021).

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-6-3-12(4-7-13)5-10-16(18)15-9-8-14(21-2)11-17(15)19/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAPAFSEMHJNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347058
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-19-8
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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